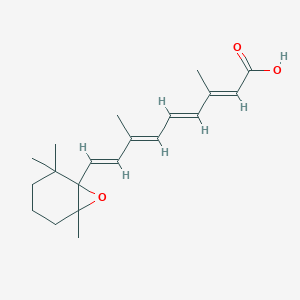

5,6-Epoxyretinoic acid

Description

Propriétés

Numéro CAS |

13100-69-1 |

|---|---|

Formule moléculaire |

C20H28O3 |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1 |

Clé InChI |

KEEHJLBAOLGBJZ-ILKMQKNNSA-N |

SMILES isomérique |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C |

SMILES canonique |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |

Apparence |

Assay:≥96%A solid |

Description physique |

Solid |

Synonymes |

5,6-epoxyretinoic acid 5,6-epoxyretinoic acid, (13-cis)-isomer 5,6-epoxyretinoic acid, sodium salt |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Significance of 5,6-Epoxyretinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a physiologically relevant metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A. While its biological activity is generally considered to be less potent than its parent compound, this compound exhibits distinct biological effects, including the ability to act as an agonist for retinoic acid receptors (RARs), induce differentiation of certain cell lines, and inhibit tumor promotion. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this endogenous retinoid.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by the nuclear receptors, retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] All-trans-retinoic acid (atRA) is the most biologically active endogenous retinoid. Its metabolism leads to the formation of various derivatives, including this compound.[3][4]

This metabolite is formed in vivo and has been detected in various tissues, including the small intestine, kidney, liver, testes, and serum.[4] Although initially considered a less active metabolite, emerging evidence suggests that this compound possesses unique biological activities that warrant further investigation for its potential physiological and pharmacological roles.

Quantitative Data

The biological activity of this compound has been quantified in several in vitro systems. The following tables summarize the available data on its potency in activating RAR isoforms and inducing cellular differentiation.

Table 1: EC₅₀ Values for Retinoic Acid Receptor (RAR) Activation

| Compound | RARα | RARβ | RARγ |

| This compound | 77 nM | 35 nM | 4 nM |

Table 2: EC₅₀ Value for Induction of NB4 Cell Differentiation

| Compound | EC₅₀ (NBT Reduction Assay) |

| This compound | 99.5 ± 1.5 nM |

Signaling Pathways

This compound exerts its biological effects primarily through the canonical retinoic acid signaling pathway. This involves its interaction with nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).

RAR/RXR Heterodimer Activation

Upon entering the nucleus, this compound binds to the ligand-binding domain of RARs. This binding induces a conformational change in the RAR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

RAR/RXR Signaling Pathway for this compound.

Downstream Target Genes

The activation of RAR/RXR heterodimers by retinoids leads to the regulation of a host of target genes. While specific targets of this compound are not fully elucidated, it is expected to regulate genes known to be responsive to all-trans-retinoic acid. These include:

-

Retinoic Acid Receptor Beta (RARβ): The RARB gene itself contains a RARE in its promoter, creating a positive feedback loop where retinoic acid upregulates its own receptor.[5]

-

Homeobox (HOX) genes: These genes are crucial for embryonic development and cellular differentiation. For example, HOXA5 is a direct target of RARβ and is involved in retinoid-induced apoptosis and growth inhibition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

This protocol describes the synthesis of racemic this compound from all-trans-retinoic acid.

Materials:

-

all-trans-retinoic acid

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve all-trans-retinoic acid in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Synthesis Workflow for this compound.

TPA-Induced Ornithine Decarboxylase (ODC) Activity Assay in Mouse Skin

This assay measures the inhibitory effect of this compound on the induction of ODC activity by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in mouse skin.

Materials:

-

Female CD-1 or SENCAR mice

-

TPA (12-O-tetradecanoylphorbol-13-acetate) in acetone

-

This compound in acetone

-

Acetone (vehicle control)

-

L-[1-¹⁴C]ornithine

-

Epidermal extraction buffer (e.g., Tris-HCl buffer with DTT and EDTA)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

Shave the dorsal skin of the mice 2 days prior to the experiment.

-

Apply the test compound (this compound or vehicle) topically to the shaved area.

-

After a specified time (e.g., 30 minutes), apply TPA to the same area to induce ODC activity.

-

At the peak of ODC induction (typically 4-6 hours after TPA treatment), sacrifice the mice and excise the treated skin.

-

Separate the epidermis from the dermis by a heat-shock or scraping method.

-

Homogenize the epidermis in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 30,000 x g) at 4°C.

-

Use the supernatant for the ODC activity assay.

-

Incubate a portion of the supernatant with L-[1-¹⁴C]ornithine in a sealed vial.

-

Stop the reaction by injecting TCA.

-

Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in a basic solution) placed in a center well within the vial.

-

Measure the radioactivity of the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Normalize the ODC activity to the protein concentration of the epidermal extract.

Workflow for TPA-Induced ODC Activity Assay.

Nitroblue Tetrazolium (NBT) Reduction Assay for NB4 Cell Differentiation

This assay quantifies the differentiation of NB4 promyelocytic leukemia cells into a more mature myeloid phenotype, a process that can be induced by retinoids.

Materials:

-

NB4 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

This compound

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Seed NB4 cells in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72-96 hours).

-

Add NBT solution and PMA (to stimulate superoxide (B77818) production) to each well.

-

Incubate the plate for a short period (e.g., 1-2 hours) at 37°C.

-

Observe the formation of blue formazan (B1609692) precipitates within the differentiated cells under a microscope.

-

To quantify the NBT reduction, lyse the cells and dissolve the formazan precipitates in DMSO.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of NBT-positive cells is determined by the ratio of the absorbance of treated cells to that of a positive control.

Workflow for NBT Reduction Assay.

Conclusion

This compound, a metabolite of all-trans-retinoic acid, demonstrates distinct biological activities, primarily through its interaction with the RAR/RXR signaling pathway. While generally less potent than atRA, its ability to activate specific RAR isoforms and induce cellular differentiation highlights its potential role in physiological and pathological processes. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the nuanced roles of retinoid metabolism and signaling in health and disease. Further research is warranted to fully elucidate the specific downstream gene targets of this compound and to explore its therapeutic potential in areas such as oncology and dermatology.

References

- 1. Increased mouse epidermal ornithine decarboxylase activity by the tumour promoter 12-O-tetradecanoylphorbol 13-acetate involves increased amounts of both enzyme protein and messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Type-Specific Regulation of the Retinoic Acid Receptor Mediated by the Orphan Nuclear Receptor TLX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HOXA5 acts directly downstream of retinoic acid receptor beta and contributes to retinoic acid-induced apoptosis and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 5,6-Epoxyretinoic acid.

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Epoxyretinoic Acid

Introduction

This compound is a significant metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A.[1] It is formed endogenously in tissues such as the kidney, intestine, liver, and spleen through an epoxidation reaction.[2][3] This conversion is mediated by enzymes like cytochrome P450 or through cooxidation by prostaglandin (B15479496) H synthase.[4] As a biologically active retinoid, this compound can activate retinoic acid receptors (RARs), demonstrating its role in the complex signaling pathways governed by vitamin A.[1] Understanding its synthesis and characterization is crucial for researchers in drug development, metabolism studies, and cancer research to explore its physiological functions and therapeutic potential.

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, complete with detailed experimental protocols, data summaries, and workflow visualizations.

Synthesis of this compound

The primary route for the chemical synthesis of this compound involves the direct epoxidation of a retinoic acid precursor. A common method is the conversion of methyl retinoate to methyl 5,6-monoepoxyretinoate using an oxidizing agent, followed by alkaline hydrolysis to yield the final acidic product.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Epoxidation of Methyl Retinoate

-

Dissolution: Dissolve methyl retinoate in an appropriate organic solvent such as chloroform (B151607) or dichloromethane.

-

Epoxidation Reaction: Cool the solution in an ice bath. Add a solution of monoperphthalic acid in diethyl ether dropwise with constant stirring.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any remaining peracid by washing the solution with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, and finally with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude methyl 5,6-epoxyretinoate can be purified using column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to this compound

-

Dissolution: Dissolve the purified methyl 5,6-epoxyretinoate in a mixture of ethanol (B145695) and water.

-

Hydrolysis: Add a solution of potassium hydroxide (B78521) or sodium hydroxide and stir the mixture at room temperature.[5] Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or high-performance liquid chromatography (HPLC).

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Epoxyretinoic Acid: A Technical Guide to its Discovery, Analysis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid, a significant metabolite of retinoic acid, has garnered interest in the field of retinoid research. First identified in the late 1970s, this endogenous compound has been the subject of studies aimed at elucidating its physiological role and mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It includes detailed protocols for its isolation and analysis, a summary of quantitative data, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound as a bona fide in vivo metabolite of retinoic acid was a significant advancement in understanding retinoid metabolism. Key research by McCormick, Napoli, and DeLuca in the late 1970s and early 1980s established its existence and physiological relevance.

Initial studies involved the administration of [3H]-labeled retinoic acid to vitamin A-deficient rats. Subsequent analysis of various tissues, including the small intestine, kidney, liver, testes, and serum, revealed the presence of a new, biologically active metabolite.[1][2][3] This metabolite was isolated from the intestinal mucosa of these rats and positively identified as this compound.[4][5] The identification was confirmed through a combination of ultraviolet (UV) absorption spectroscopy and mass spectrometry of its methylated derivative.[4][5] Co-chromatography with a synthetic standard of methyl 5,6-epoxyretinoate on both reverse-phase and straight-phase high-pressure liquid chromatography (HPLC) further solidified its structural identity.[4][5]

Crucially, these early studies also demonstrated that this compound is not an artifact of the isolation procedure.[4][5] It was noted that another previously identified compound, 5,8-oxyretinoic acid, was likely generated from the more labile this compound under the acidic conditions used in earlier extraction protocols.[4][5] Further research established that this compound is an endogenous metabolite of retinol (B82714) under normal physiological conditions in rats.[4]

Quantitative Data

Quantitative analysis has been performed to determine the concentration of this compound in various tissues, as well as its biological activity in terms of receptor binding. The following tables summarize the key quantitative findings from the literature.

| Parameter | Value | Species | Tissue/System | Reference |

| Concentration | 0.25 µM | Rat | Kidney | [4] |

| Concentration | 1.3 µM (all-trans-Retinoic Acid) | Rat | Kidney | [4] |

| Concentration | 4.6 µM (Retinol) | Rat | Kidney | [4] |

| Concentration | 8.7 µM (Retinyl palmitate) | Rat | Kidney | [4] |

Table 1: Endogenous Concentrations of Retinoids in Rat Kidney. This table presents the measured concentrations of this compound alongside other major retinoids in the rat kidney, highlighting its status as a significant, albeit less abundant, metabolite.

| Receptor Isoform | EC50 (nM) |

| RARα | 77 |

| RARβ | 35 |

| RARγ | 4 |

Table 2: Agonist Activity of all-trans-5,6-Epoxyretinoic Acid at Retinoic Acid Receptors (RARs). This table summarizes the half-maximal effective concentrations (EC50) for the activation of the three RAR isoforms by all-trans-5,6-epoxyretinoic acid, demonstrating its potency as a RAR agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound, based on the foundational research in the field.

In Vivo Labeling and Tissue Collection

-

Animal Model: Vitamin A-deficient male rats are typically used to enhance the detection of retinoic acid metabolites.

-

Radiolabeling: A physiological dose of [11,12-³H]retinoic acid (specific activity of 1-3 Ci/mmol) is administered intravenously or intrajugularly.

-

Tissue Harvesting: At specified time points (e.g., 3 hours post-administration), animals are euthanized, and tissues of interest (small intestine, liver, kidney, testes, blood) are rapidly excised and placed on ice.[1][3]

Extraction of Retinoids from Tissues

-

Homogenization: Tissues are homogenized in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol, to extract lipids and retinoids.

-

Phase Separation: The homogenate is subjected to phase separation by the addition of water or a salt solution. The organic (chloroform) layer containing the retinoids is collected.

-

Evaporation: The solvent is evaporated under a stream of nitrogen to concentrate the retinoid extract. All procedures should be carried out under subdued light to prevent isomerization and degradation of retinoids.

Purification by DEAE-Sephadex Chromatography

-

Purpose: To separate acidic retinoids (like retinoic acid and its metabolites) from neutral retinoids (like retinol and retinyl esters).

-

Column Preparation: DEAE-Sephadex is packed into a column and equilibrated with an appropriate solvent.

-

Sample Application and Elution: The retinoid extract is dissolved in a minimal volume of the equilibration solvent and applied to the column. Neutral retinoids are washed from the column with the initial solvent. Acidic retinoids are then eluted with a solvent containing a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) in methanol).[4]

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate and quantify individual retinoid metabolites.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is typically employed. The exact gradient program is optimized to achieve separation of the various retinoic acid isomers and metabolites.

-

Detection: A UV detector set at a wavelength of 340-354 nm is used for detection and quantification.[6][7]

-

Fractions Collection: Fractions corresponding to radioactive peaks are collected for further analysis.

Mass Spectrometry (MS)

-

Purpose: To confirm the identity of the isolated metabolite.

-

Derivatization: The carboxylic acid group of this compound is often methylated using diazomethane (B1218177) to improve its volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization in liquid chromatography-mass spectrometry (LC-MS).

-

LC-MS/MS Analysis:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Precursor Ion: For the methylated derivative, the protonated molecule [M+H]⁺ would be at m/z 331.2. For the underivatized acid in negative mode, the deprotonated molecule [M-H]⁻ would be at m/z 315.2.[1]

-

Fragmentation: Collision-induced dissociation (CID) would lead to characteristic fragment ions, although specific fragmentation patterns for this compound are not extensively detailed in the initial discovery papers. The fragmentation of the methyl ester would likely involve losses of water, methanol, and cleavage of the polyene chain.

-

-

Electron Ionization (EI) Mass Spectrometry (of the methyl ester): The mass spectrum of methyl 5,6-epoxyretinoate shows a molecular ion (M⁺) at m/z 330.[5]

Synthesis of this compound

-

Starting Material: All-trans-retinoic acid is used as the starting material.

-

Epoxidation: The 5,6-double bond is epoxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at a controlled temperature.

-

Purification: The resulting this compound is purified by chromatography, such as silica (B1680970) gel column chromatography or preparative HPLC.[2]

Signaling Pathway and Experimental Workflows

The biological effects of this compound are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs). The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for its analysis.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for isolation and analysis.

Conclusion

This compound is a physiologically relevant metabolite of vitamin A with potent activity as a RAR agonist. Its discovery and characterization have provided valuable insights into the complex metabolic pathways of retinoids. The experimental protocols detailed in this guide, from in vivo labeling to advanced analytical techniques, offer a roadmap for researchers seeking to investigate this and other retinoid metabolites. The continued study of this compound and its signaling pathways holds promise for a deeper understanding of retinoid biology and may inform the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irjms.com [irjms.com]

- 7. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5,6-Epoxyretinoic Acid in Vitamin A Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a significant metabolite of all-trans-retinoic acid (atRA), the principal active derivative of vitamin A. While historically considered a less active catabolite, emerging evidence indicates its ability to interact with and activate retinoic acid receptors (RARs), suggesting a more nuanced role in retinoid signaling. This technical guide provides an in-depth overview of the formation, metabolism, and biological activity of this compound. It details experimental protocols for its analysis and explores its signaling pathways and potential implications for drug development, particularly in the context of retinoid-based therapies.

Introduction to this compound

This compound is a naturally occurring metabolite of vitamin A.[1] It is formed through the epoxidation of the 5,6-double bond of all-trans-retinoic acid.[1] This metabolic conversion is a key step in the catabolism of atRA, influencing the intracellular concentration and activity of this potent signaling molecule. Understanding the dynamics of this compound formation and its biological effects is crucial for a comprehensive understanding of vitamin A metabolism and the pharmacology of retinoid drugs.

Formation and Metabolism

The formation of this compound from atRA is an enzymatic process primarily mediated by cytochrome P450 (P450) enzymes.[2] This conversion is an oxidative reaction that requires molecular oxygen, magnesium ions, ATP, and NADPH.[1]

Key Characteristics of this compound Formation:

-

Enzyme System: The enzyme system responsible for the 5,6-epoxidation of retinoic acid is found in the mitochondrial and microsomal fractions of cells.[1]

-

Tissue Distribution: The highest concentrations of this enzyme system are found in the kidney, followed by the intestine, liver, and spleen.[1]

-

Substrate Specificity: The enzyme system can utilize both all-trans-retinoic acid and 13-cis-retinoic acid as substrates.[1]

Once formed, this compound is subject to further metabolism. It is a relatively transient metabolite, and its rapid clearance from tissues like the intestinal mucosa has been observed.[3]

Quantitative Data on Formation and Tissue Distribution

| Parameter | Value | Species/Tissue | Reference |

| Michaelis Constant (Km) for 5,6-Epoxidation | |||

| all-trans-retinoic acid | 3.7 x 10⁻⁶ M | Rat Kidney | [1] |

| 13-cis-retinoic acid | 3.2 x 10⁻⁶ M | Rat Kidney | [1] |

| Endogenous Retinoid Concentrations | |||

| This compound | 0.25 µM | Rat Kidney | [4] |

| all-trans-retinoic acid | 1.3 µM | Rat Kidney | [4] |

| retinol (B82714) | 4.6 µM | Rat Kidney | [4] |

| retinyl palmitate | 8.7 µM | Rat Kidney | [4] |

| Tissue Distribution (3h post-[³H]retinoic acid administration) | Detected in: Small intestine, kidney, liver, testes, serum | Vitamin A-deficient rats | [5] |

Mechanism of Action and Biological Activity

Contrary to early assumptions of it being an inactive metabolite, this compound has been shown to possess biological activity, primarily through its interaction with retinoic acid receptors (RARs).[6] RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on DNA to regulate gene transcription.[7]

This compound can bind to and activate all three RAR isoforms (α, β, and γ) with varying affinities but with an efficacy comparable to that of atRA in transactivation assays.[6] However, its in vivo activity in promoting growth in vitamin A-deficient rats is significantly lower than that of atRA, estimated to be around 0.5% as active.[8]

Signaling Pathway of this compound

Figure 1. Signaling pathway of this compound via RAR activation.

Quantitative Data on Biological Activity

| Parameter | RARα | RARβ | RARγ | Reference |

| EC₅₀ for RAR Transactivation (nM) | 77 | 35 | 4 | [6] |

| Relative Biological Activity (Growth Promotion) | 0.5% of all-trans-retinoic acid | - | - | [8] |

Experimental Protocols

Extraction of this compound from Biological Tissues

This protocol is adapted from methods described for the extraction of retinoids from tissues.[4]

Materials:

-

Tissue sample

-

Homogenizer

-

Chloroform:methanol (2:1, v/v)

-

Acidified methanol:water (95:5, v/v, pH 3.2)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Homogenize the tissue sample in 20 volumes of chloroform:methanol (2:1).

-

Mix gently for 15 minutes.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Collect the supernatant.

-

Re-extract the pellet with 5 volumes of chloroform:methanol (2:1) and centrifuge again.

-

Extract the pellet a final time with acidified methanol:water.

-

Combine all supernatants and evaporate to dryness under a stream of nitrogen.

-

The dried extract can be reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.

Quantification by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound by LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Negative or Positive ESI/APCI

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Precursor/Product Ions: To be determined by direct infusion of a this compound standard. The precursor ion would likely be [M-H]⁻ at m/z 315.2 in negative mode or [M+H]⁺ at m/z 317.2 in positive mode.

Experimental Workflow for HPLC-MS/MS Analysis

References

- 1. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The induction of P450-mediated oxidation of all-trans retinoic acid by retinoids in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a physiological metabolite of retinoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Epoxyretinoic Acid: A Technical Overview of its Natural Occurrence, Physiological Levels, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. While not as extensively studied as its parent compound, this compound plays a significant role in the complex web of retinoid signaling. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and physiological concentrations of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways. All quantitative data are summarized for clarity, and experimental workflows and signaling cascades are presented in diagrammatic form.

Natural Occurrence and Physiological Levels

This compound is an endogenous metabolite of retinol (B82714) and retinoic acid.[1] Its formation is catalyzed by an enzyme system that is dependent on molecular oxygen, magnesium ions, ATP, and NADPH.[2] This enzymatic activity is most concentrated in the kidney, followed by the intestine, liver, and spleen.[2]

Early in vivo studies in vitamin A-deficient rats demonstrated the presence of this compound in the small intestine, kidney, liver, testes, and serum following the administration of a physiological dose of radiolabeled retinoic acid.[3][4] The concentration of the 5,6-epoxide in the intestinal mucosa peaked 3 hours after administration and was undetectable after 7 hours, indicating rapid metabolism or excretion.[3][4] Interestingly, in retinoic acid-replete rats, this compound was not detected in the mucosa, liver, or serum after a physiological dose of retinoic acid, suggesting that its formation may be regulated by vitamin A status.[3][4]

While comprehensive quantitative data, particularly in humans, remains limited, a key study in rats on a normal diet provided a specific concentration in the kidney.

Table 1: Physiological Levels of this compound and Related Retinoids in Rat Kidney

| Retinoid | Concentration (µM) |

| This compound | 0.25 [1] |

| all-trans-Retinoic acid | 1.3[1] |

| Retinol | 4.6[1] |

| Retinyl palmitate | 8.7[1] |

This data highlights that acidic retinoids, including this compound, are significant vitamin A metabolites in the kidney.[1]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. While a validated method specifically for this compound is not extensively documented, established protocols for other retinoic acid isomers provide a strong framework.

Sample Preparation

The primary challenge in analyzing retinoids is their low endogenous concentrations and susceptibility to degradation. Therefore, efficient extraction and sample cleanup are critical. Two common methods for extracting retinoids from biological matrices like plasma, serum, or tissue homogenates are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT)

-

To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated or 13C-labeled analog of retinoic acid).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

-

To 200 µL of serum or tissue homogenate, add an appropriate internal standard.

-

Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.

-

Centrifuge for 10 minutes at approximately 13,000 rpm.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of retinoic acid isomers.

-

Column: A C18 or a more polar-modified C18 column (e.g., RP-Amide) is recommended for good peak shape and resolution. A common column dimension is 2.1 x 100 mm with a particle size of 2.7 µm.[5]

-

Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of an acidic modifier like formic acid (e.g., 0.1%), is used to achieve optimal separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]

-

Injection Volume: 10 µL is a standard injection volume.[5]

Tandem Mass Spectrometry (MS/MS)

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both suitable ionization techniques for retinoic acid isomers.[6] Analysis is performed in multiple reaction monitoring (MRM) mode for the best sensitivity and selectivity.

-

Ionization Mode: Both positive and negative ion modes can be used. The choice depends on the specific instrument and optimization.

-

MRM Transitions: Specific MRM transitions for this compound are not widely published but can be determined by infusing a standard into the mass spectrometer. Based on its molecular weight of 316.4 g/mol , the precursor ions would be approximately m/z 317.2 [M+H]⁺ in positive mode and m/z 315.2 [M-H]⁻ in negative mode. Product ions would result from characteristic fragmentation patterns, such as the loss of water or cleavage of the polyene chain.[6]

Signaling Pathways

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[7] this compound has been shown to be an agonist for all three RAR isoforms (α, β, and γ).[8][9]

The signaling cascade is initiated when this compound, or another RAR agonist, enters the nucleus and binds to an RAR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RARs form heterodimers with RXRs, and this RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The recruitment of the coactivator complex to the RARE-bound heterodimer ultimately leads to the modulation of gene transcription, resulting in changes in cellular processes such as differentiation and proliferation.[7][10]

EC50 Values for RAR Activation

The potency of this compound in activating the different RAR isoforms has been quantified, as shown in the table below.

Table 2: EC50 Values of this compound for Retinoic Acid Receptor (RAR) Isoforms

| RAR Isoform | EC50 (nM) |

| RARα | 77[8][9] |

| RARβ | 35[8][9] |

| RARγ | 4[8][9] |

These values indicate that this compound is a potent activator of all three RAR isoforms, with the highest potency for RARγ.[8][9]

The formation of this compound is a key step in the metabolism of retinoic acid. This process is primarily mediated by cytochrome P450 enzymes.

Conclusion

This compound is an endogenously produced metabolite of retinoic acid with demonstrated biological activity as a potent agonist of retinoic acid receptors. While its physiological concentrations and full spectrum of biological functions are still under investigation, particularly in humans, the available data underscore its importance in the intricate network of retinoid signaling. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the quantitative aspects and physiological relevance of this intriguing retinoid metabolite. Future studies focusing on quantifying its levels in various human tissues and elucidating its specific downstream signaling targets will be crucial for a complete understanding of its role in health and disease, and for exploring its potential in drug development.

References

- 1. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a physiological metabolite of retinoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. benchchem.com [benchchem.com]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to all-trans-5,6-Epoxyretinoic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an agonist of retinoic acid receptors (RARs). Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, along with a summary of its known effects on gene expression and cellular processes. This guide is intended to serve as a valuable resource for researchers in the fields of endocrinology, cancer biology, and drug development.

Chemical Structure and Physicochemical Properties

All-trans-5,6-Epoxyretinoic acid is a retinoid characterized by an epoxide group across the 5 and 6 positions of the β-ionone ring of the all-trans-retinoic acid structure.[1] This modification occurs in vivo through metabolic processes.[2]

Chemical Structure:

(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid[3]

Table 1: Physicochemical Properties of all-trans-5,6-Epoxyretinoic Acid

| Property | Value | Reference(s) |

| CAS Number | 13100-69-1 | [4][5] |

| Molecular Formula | C₂₀H₂₈O₃ | [4][5] |

| Molecular Weight | 316.43 g/mol | [4][5] |

| Appearance | Pale Yellow Solid | |

| Melting Point | 160-162 °C | |

| Solubility | Soluble in Acetone, Chloroform, Methanol. | |

| Storage Temperature | -20°C | [6] |

Biological Activity and Signaling Pathway

All-trans-5,6-Epoxyretinoic acid functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). It binds to these nuclear receptors and modulates the transcription of target genes. The binding of all-trans-5,6-epoxyretinoic acid to the RAR/RXR heterodimer initiates a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis.[6]

Table 2: RAR Agonist Activity of all-trans-5,6-Epoxyretinoic Acid

| Receptor Isoform | EC₅₀ (nM) |

| RARα | 77 |

| RARβ | 35 |

| RARγ | 4 |

EC₅₀ values represent the concentration required to elicit a half-maximal response.

The biological effects of all-trans-5,6-epoxyretinoic acid also include the inhibition of cancer cell proliferation. For instance, it has been shown to induce growth arrest in MCF-7 breast cancer cells and NB4 promyelocytic leukemia cells.[6]

Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway involves the binding of a retinoid ligand to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.

Caption: Retinoic Acid Signaling Pathway.

Experimental Protocols

Synthesis of all-trans-5,6-Epoxyretinoic Acid

This protocol outlines the synthesis of all-trans-5,6-epoxyretinoic acid from all-trans-retinoic acid via epoxidation.

Caption: Synthesis Workflow.

Methodology:

-

Dissolution: Dissolve all-trans-retinoic acid in dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution with constant stirring.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product is purified using reverse-phase HPLC.

Table 3: HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 350 nm |

RAR Competitive Binding Assay

This assay determines the binding affinity of all-trans-5,6-epoxyretinoic acid to RARs by measuring its ability to compete with a radiolabeled ligand.

Caption: RAR Binding Assay Workflow.

Methodology:

-

Reaction Setup: In a microtiter plate, combine the RAR protein (e.g., recombinant human RARα, β, or γ ligand-binding domain), a constant concentration of [³H]all-trans-retinoic acid, and varying concentrations of unlabeled all-trans-5,6-epoxyretinoic acid in a suitable binding buffer.

-

Incubation: Incubate the plate at 4°C for 4 hours to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by vacuum filtration through a glass fiber filter that retains the protein-ligand complex.

-

Quantification: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor (all-trans-5,6-epoxyretinoic acid) and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of all-trans-5,6-epoxyretinoic acid on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of all-trans-5,6-epoxyretinoic acid and a vehicle control.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Gene Expression Regulation

As an RAR agonist, all-trans-5,6-epoxyretinoic acid is expected to regulate the expression of genes containing RAREs in their promoter regions. While specific gene expression profiles induced by this particular metabolite are not as extensively documented as those for atRA, it is known to have effects on gene expression in human serum.[6] Generally, retinoids are known to regulate a wide array of genes involved in cellular processes. For example, all-trans retinoic acid has been shown to regulate genes involved in bile acid homeostasis, such as Cyp7a1, Cyp8b1, and Akr1d1.[7] It also influences the expression of genes related to adipogenesis, including PPARγ and C/EBPβ. Further research is needed to delineate the specific target genes and gene expression networks uniquely modulated by all-trans-5,6-epoxyretinoic acid.

Conclusion

All-trans-5,6-epoxyretinoic acid is a significant metabolite of all-trans-retinoic acid with potent biological activity as an RAR agonist. Its ability to modulate gene expression and inhibit cell proliferation makes it a molecule of interest for further investigation in cancer research and developmental biology. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and biological functions of this endogenous retinoid.

References

- 1. ualberta.ca [ualberta.ca]

- 2. Separation of all-trans-Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. all-trans 5,6-Epoxy retinoic acid | 13100-69-1 | FE17290 [biosynth.com]

- 6. All-trans retinoic acid regulates hepatic bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. All-trans retinoic acid alters the expression of adipogenic genes during the differentiation of bovine intramuscular and subcutaneous adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 5,6-Epoxyretinoic Acid in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid (5,6-ERA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A.[1][2] While often considered a catabolite, emerging evidence indicates that 5,6-ERA possesses its own distinct biological activities, playing a significant role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of 5,6-ERA, focusing on its interaction with nuclear receptors, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Interaction with Retinoic Acid Receptors (RARs)

The primary mechanism of action of 5,6-ERA is mediated through its direct interaction with the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily of ligand-inducible transcription factors. 5,6-ERA acts as an agonist for all three RAR isotypes (α, β, and γ), binding to the ligand-binding domain and inducing a conformational change that initiates the downstream transcriptional regulation of target genes.[2]

Upon ligand binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data: Receptor Activation

The potency of 5,6-ERA in activating RARs has been quantified through transactivation assays, with the half-maximal effective concentrations (EC50) summarized in the table below. Notably, 5,6-ERA demonstrates a high affinity for all RAR isotypes, with a particularly strong activity towards RARγ.

| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |

| all-trans-5,6-Epoxyretinoic Acid | 77 | 35 | 4 |

Data sourced from Idres et al. (2002).[2]

Cellular Pathways Modulated by this compound

The activation of RARs by 5,6-ERA initiates a cascade of events that influence various cellular pathways, primarily leading to the regulation of cell growth, differentiation, and apoptosis.

Signaling Pathway for 5,6-ERA-Mediated Gene Transcription

Regulation of Cell Proliferation

5,6-ERA has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and NB4 (promyelocytic leukemia).[2] This anti-proliferative effect is often concentration-dependent. The induction of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis and cell proliferation, is inhibited by 5,6-ERA.

Induction of Cellular Differentiation

In addition to inhibiting proliferation, 5,6-ERA can induce cellular differentiation. For instance, in NB4 leukemia cells, it promotes granulocytic differentiation. This process is characterized by morphological changes and the expression of differentiation-specific cell surface markers.

Promotion of Apoptosis

5,6-ERA can also trigger programmed cell death, or apoptosis, in cancer cells.[1] The precise downstream mediators of 5,6-ERA-induced apoptosis are still under investigation but are thought to involve the regulation of pro- and anti-apoptotic genes.

Experimental Protocols

Competitive Radioligand Binding Assay for RARs

This assay determines the binding affinity (Ki) of 5,6-ERA for RAR isotypes.

Materials:

-

Nuclear extracts or purified recombinant RARα, RARβ, and RARγ proteins.

-

[3H]-all-trans-retinoic acid as the radioligand.

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., Tris-HCl with protease inhibitors).

-

Glass fiber filters and a filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, combine the assay buffer, a fixed concentration of [3H]-ATRA, and varying concentrations of unlabeled 5,6-ERA.

-

Initiate the binding reaction by adding the RAR preparation to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the 5,6-ERA concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Cell Proliferation (MTT) Assay

This assay measures the effect of 5,6-ERA on the viability and proliferation of cell lines such as MCF-7.

Materials:

-

MCF-7 cells.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5,6-ERA and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the inhibitory effect of 5,6-ERA on ODC activity.

Materials:

-

Cell or tissue lysates.

-

L-[1-14C]ornithine.

-

Assay buffer (e.g., phosphate (B84403) buffer with pyridoxal (B1214274) phosphate and DTT).

-

Hyamine hydroxide (B78521) solution.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell lysates with various concentrations of 5,6-ERA or a vehicle control.

-

Initiate the enzymatic reaction by adding L-[1-14C]ornithine.

-

Incubate the reaction mixture in sealed vials containing a filter paper soaked in hyamine hydroxide to trap the released 14CO2.

-

Stop the reaction with an acid (e.g., trichloroacetic acid).

-

Transfer the filter paper to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity to quantify the amount of 14CO2 produced.

-

Calculate the ODC activity and the percentage of inhibition by 5,6-ERA.

Conclusion

This compound is a potent, naturally occurring retinoid that exerts its biological effects primarily through the activation of retinoic acid receptors. Its ability to inhibit cell proliferation, induce differentiation, and promote apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5,6-ERA's mechanism of action and its potential applications in drug development. Further research is warranted to fully elucidate the specific downstream target genes and signaling pathways regulated by this intriguing metabolite.

References

A Technical Guide to 5,6-Epoxyretinoic Acid: An Endogenous Agonist of Retinoic Acid Receptors (RARs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a naturally occurring, biologically active metabolite of all-trans-retinoic acid (ATRA), which itself is a derivative of vitamin A.[1][2][3][4][5] This compound has been identified as a direct agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ), playing a role in the complex network of retinoid signaling.[2][3] By binding to and activating these nuclear receptors, this compound can modulate the transcription of target genes, thereby influencing critical cellular processes such as differentiation and growth arrest.[6] This guide provides a comprehensive technical overview of this compound's interaction with RARs, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: RAR Signaling Pathway

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[6] They function as heterodimers with retinoid X receptors (RXRs).[6][7] This RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6]

In the absence of a ligand, the RAR/RXR heterodimer actively represses transcription by recruiting co-repressor proteins, which promote a condensed chromatin structure.[6] The binding of an agonist, such as this compound, induces a conformational change in the RAR ligand-binding domain. This change leads to the dissociation of co-repressors and the recruitment of co-activator complexes (e.g., histone acetyltransferases).[6] The co-activator complex then facilitates chromatin remodeling and initiates the transcription of downstream target genes, which are involved in a wide array of physiological processes, including embryogenesis, cell differentiation, and growth arrest.[6][8]

Data Presentation: Agonist Activity

This compound has been demonstrated to be a potent agonist for all three RAR isotypes. Its efficacy is measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The compound shows a preference for RARγ, followed by RARβ and RARα.

| Ligand | Receptor Target | EC₅₀ (nM) | Reference |

| This compound | RARα | 77 | [2][3][9] |

| RARβ | 35 | [2][3][9] | |

| RARγ | 4 | [2][3][9] |

Competition binding experiments have confirmed that this compound binds to RARs with variable affinity, though specific dissociation constant (Kd) values are not extensively documented in the cited literature.[9] In vivo studies in vitamin A-deficient rats have shown that this compound possesses biological activity, albeit at a lower level than all-trans-retinoic acid.[10]

Experimental Protocols

RAR Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound for a specific RAR isotype by measuring its ability to compete with a radiolabeled retinoic acid ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for RARα, RARβ, or RARγ.

Materials:

-

Nuclear extracts from cells overexpressing a specific human RAR isotype (e.g., from transfected COS-7 cells).[11]

-

Radiolabeled [³H]all-trans-retinoic acid ([³H]ATRA) of high specific activity.

-

Unlabeled this compound (test compound).

-

Unlabeled all-trans-retinoic acid (for non-specific binding determination).

-

Binding Buffer (e.g., Tris-HCl buffer containing protease inhibitors, DTT, and glycerol).

-

Scintillation cocktail and scintillation counter.

-

Filter apparatus (e.g., glass fiber filters).

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine the nuclear extract containing the specific RAR isotype with the binding buffer.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. For control tubes, add buffer only (for total binding) or a high concentration of unlabeled ATRA (for non-specific binding).

-

Radioligand Addition: Add a fixed, subsaturating concentration of [³H]ATRA (typically at or below its Kd) to all tubes to initiate the binding reaction.[12]

-

Incubation: Incubate the reactions at 4°C for a sufficient period (e.g., 8-16 hours) to reach binding equilibrium.[12]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]ATRA.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]ATRA binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]ATRA binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to measure the functional ability of this compound to activate gene transcription mediated by a specific RAR isotype.

Objective: To determine the EC₅₀ of this compound for activating RAR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., COS-7, HeLa, or HEK293T).[9][11][13]

-

Expression vector for the desired human RAR isotype (e.g., pCMX-hRARα).

-

Reporter vector containing a luciferase gene downstream of a promoter with multiple RAREs (e.g., RARE-tk-Luc).[9]

-

A control vector for normalization (e.g., expressing β-galactosidase or Renilla luciferase).[14]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent and luminometer.

Methodology:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 24- or 96-well) and grow to an appropriate confluency (e.g., 70-80%).

-

Co-transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

-

Incubation: Allow cells to recover and express the transfected plasmids for approximately 24 hours.

-

Ligand Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the cells with the compound for an additional 16-24 hours to allow for receptor activation and luciferase expression.[13][15]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Measure the luciferase activity in a portion of the cell lysate by adding luciferase substrate and measuring the luminescence with a luminometer.

-

Measure the activity of the normalization reporter (e.g., β-galactosidase or Renilla luciferase) in another portion of the lysate.

-

-

Data Analysis:

-

Normalize the raw luciferase readings to the control reporter readings for each well to correct for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

References

- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]

- 7. Efficient transactivation by retinoic acid receptors in yeast requires retinoid X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. econtent.hogrefe.com [econtent.hogrefe.com]

In Vivo Formation and Metabolism of 5,6-Epoxyretinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active, endogenous metabolite of vitamin A.[1][2][3] It is formed in vivo from both retinol (B82714) and retinoic acid and has been identified in various tissues, indicating its role in the complex web of retinoid signaling.[1][4][5][6] This technical guide provides a comprehensive overview of the in vivo formation, metabolism, and analytical methodologies for this compound, tailored for professionals in research and drug development. Understanding the metabolic pathways and biological activity of this epoxide is crucial for elucidating the full spectrum of vitamin A's physiological functions and for the development of novel therapeutics targeting retinoid pathways.

In Vivo Formation of this compound

The formation of this compound is a physiological process occurring in several key tissues. It has been detected in the small intestine, kidney, liver, testes, and serum of rats following the administration of a physiological dose of retinoic acid.[4][5][6] The enzymatic conversion of all-trans-retinoic acid to this compound is primarily carried out by a cytochrome P450-dependent monooxygenase system.[7]

This enzyme system exhibits specific requirements for its catalytic activity, including molecular oxygen, magnesium ions, ATP, and NADPH.[8] It is localized in the mitochondrial and microsomal fractions of cells, with the highest concentrations found in the kidney, followed by the intestine, liver, and spleen.[8] While the specific cytochrome P450 isozymes responsible for this epoxidation are not definitively identified, the CYP26 family of enzymes is known to be heavily involved in the overall metabolism of retinoic acid and may contribute to the formation of its 5,6-epoxy derivative.[9]

Metabolism and Excretion

Following its formation, this compound is rapidly metabolized or excreted.[4][6] Studies in rats have shown that after reaching a maximum concentration in the intestinal mucosa approximately 3 hours after administration of retinoic acid, it is undetectable by the 7-hour mark.[4][6] This rapid turnover suggests a tightly regulated and transient role in cellular signaling. The metabolic fate of this compound is not fully elucidated, but it is known to be converted to more polar metabolites, which are then likely excreted.

Quantitative Data

The following tables summarize the available quantitative data regarding the tissue concentration, enzyme kinetics, and biological activity of this compound.

Table 1: Endogenous Concentration of Retinoids in Rat Kidney

| Retinoid | Concentration (µM) |

| Retinyl palmitate | 8.7 |

| Retinol | 4.6 |

| all-trans-Retinoic acid | 1.3 |

| This compound | 0.25 |

Data from McCormick & Napoli, 1982.[2]

Table 2: Michaelis-Menten Constants (Km) for this compound Formation

| Substrate | Michaelis Constant (Km) in M |

| 13-cis-Retinoic acid | 3.2 x 10-6 |

| all-trans-Retinoic acid | 3.7 x 10-6 |

Data from Sietsema & DeLuca, 1981, describing the enzyme system in rat kidney.[8]

Table 3: Biological Activity of this compound

| Compound | Biological Activity (relative to all-trans-Retinoic acid) |

| This compound | 0.5% |

Activity in supporting the growth of vitamin A-deficient rats.[8]

Experimental Protocols

In Vivo Administration and Sample Collection

To study the in vivo formation and metabolism of this compound, radiolabeled precursors such as [3H]retinoic acid or [3H]retinol are typically administered to animal models (e.g., vitamin A-deficient rats).

-

Animal Model: Weanling male rats maintained on a vitamin A-deficient diet are commonly used.[4]

-

Dosing: A single physiological dose of radiolabeled retinoic acid is administered, often via intrajugular injection.[4]

-

Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., small intestine, kidney, liver, testes, serum) are collected and immediately frozen in liquid nitrogen to prevent degradation of retinoids.[10]

Extraction of Retinoids from Tissues

A robust extraction procedure is critical to isolate retinoids from complex biological matrices while minimizing isomerization and oxidation.

-

Homogenization: Tissues are homogenized in a suitable buffer, such as phosphate-buffered saline (PBS).[11]

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To the tissue homogenate or plasma, an organic solvent like acetonitrile (B52724) or ethanol (B145695) is added to precipitate proteins.[12]

-

An internal standard should be added to account for extraction efficiency.

-

A two-step liquid-liquid extraction is then performed using a non-polar solvent like hexane.

-

-

Evaporation: The organic phase containing the retinoids is collected and evaporated to dryness under a gentle stream of nitrogen.[12]

-

Reconstitution: The dried residue is reconstituted in the mobile phase for subsequent chromatographic analysis.[12]

Chromatographic Separation and Quantification by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of retinoids.

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used for the separation of retinoids.[10]

-

Mobile Phase: A gradient of organic solvents such as acetonitrile, methanol, and methylene (B1212753) chloride is commonly employed.[10]

-

-

Detection and Quantification:

-

HPLC-UV: Retinoids can be detected by their UV absorbance, typically around 325-354 nm.[10][13] Quantification is achieved by comparing the peak area of the analyte to a standard curve.

-

LC-MS/MS: For higher sensitivity and specificity, tandem mass spectrometry is used. Analysis is performed in multiple reaction monitoring (MRM) mode.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[12]

-

MRM Transitions: While specific transitions for this compound are not widely published, they can be determined by infusing a standard. The precursor ion would be [M-H]⁻ at m/z 315.2 in negative mode or [M+H]⁺ at m/z 317.2 in positive mode.[12]

-

-

Chemical Synthesis of this compound Standard

A chemical standard is essential for the identification and quantification of the metabolite in biological samples. Racemic this compound can be synthesized from all-trans-retinoic acid.

-

Epoxidation: all-trans-Retinoic acid is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane (B109758) to yield the racemic epoxide.

Signaling Pathways and Biological Activity

This compound functions as an agonist for retinoic acid receptors (RARs), which are ligand-activated transcription factors.[14] Upon binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[14] This interaction recruits coactivator proteins, leading to the transcription of genes that regulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[15] While its biological activity in promoting growth in vitamin A-deficient rats is significantly lower than that of all-trans-retinoic acid, its specific roles in modulating gene expression and cellular function are still under investigation.[8]

Visualizations

Caption: Biosynthesis pathway of this compound from Retinol.

Caption: Experimental workflow for studying in vivo retinoid metabolism.

Caption: this compound activates RAR-mediated gene transcription.

References

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a physiological metabolite of retinoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound is a physiological metabolite of retinoic acid in the rat. | Semantic Scholar [semanticscholar.org]

- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 15. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of 5,6-Epoxyretinoic Acid and Retinoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract